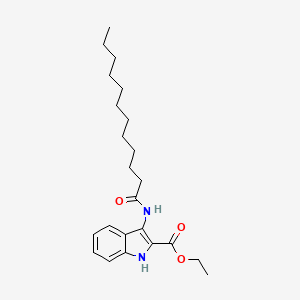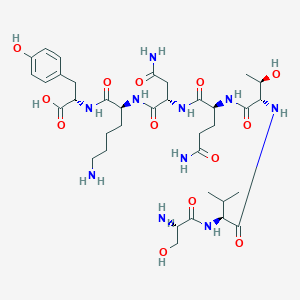
4-(3-Chlorophenyl)-5-(2-fluoropyridin-4-yl)-N-methyl-1,3-thiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Chlorophenyl)-5-(2-fluoropyridin-4-yl)-N-methyl-1,3-thiazol-2-amine is a synthetic organic compound that belongs to the class of thiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Chlorophenyl)-5-(2-fluoropyridin-4-yl)-N-methyl-1,3-thiazol-2-amine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Thiazole Ring: The thiazole ring can be synthesized by the reaction of α-haloketones with thiourea under basic conditions.
Substitution Reactions:
N-Methylation: The final step involves the methylation of the amine group using methyl iodide or other methylating agents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.
Chemical Reactions Analysis
Types of Reactions
4-(3-Chlorophenyl)-5-(2-fluoropyridin-4-yl)-N-methyl-1,3-thiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the halogenated aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and substituted thiazole derivatives.
Scientific Research Applications
4-(3-Chlorophenyl)-5-(2-fluoropyridin-4-yl)-N-methyl-1,3-thiazol-2-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an inhibitor of specific enzymes or receptors, making it a candidate for drug development.
Pharmaceuticals: The compound is explored for its potential therapeutic effects in treating diseases such as cancer, inflammation, and infectious diseases.
Material Science: It is used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(3-Chlorophenyl)-5-(2-fluoropyridin-4-yl)-N-methyl-1,3-thiazol-2-amine involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit the activity of specific enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to downstream effects on cellular pathways and processes.
Comparison with Similar Compounds
Similar Compounds
4-(3-Chlorophenyl)-5-(2-fluoropyridin-4-yl)-1,3-thiazol-2-amine: Lacks the N-methyl group.
4-(3-Chlorophenyl)-5-(2-fluoropyridin-4-yl)-N-ethyl-1,3-thiazol-2-amine: Contains an ethyl group instead of a methyl group.
Uniqueness
The presence of the N-methyl group in 4-(3-Chlorophenyl)-5-(2-fluoropyridin-4-yl)-N-methyl-1,3-thiazol-2-amine may enhance its binding affinity to specific molecular targets, potentially increasing its efficacy as a therapeutic agent. Additionally, the combination of the 3-chlorophenyl and 2-fluoropyridin-4-yl groups contributes to its unique chemical properties and reactivity.
Properties
CAS No. |
917807-93-3 |
|---|---|
Molecular Formula |
C15H11ClFN3S |
Molecular Weight |
319.8 g/mol |
IUPAC Name |
4-(3-chlorophenyl)-5-(2-fluoropyridin-4-yl)-N-methyl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C15H11ClFN3S/c1-18-15-20-13(9-3-2-4-11(16)7-9)14(21-15)10-5-6-19-12(17)8-10/h2-8H,1H3,(H,18,20) |
InChI Key |
WWMMXUFCMNKTNC-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC(=C(S1)C2=CC(=NC=C2)F)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Benzyl 3-oxo-3-[(pyridin-3-yl)amino]propanoate](/img/structure/B14188696.png)
![[1,4-Phenylenedi(ethene-2,1-diyl)]bis(triphenylsilane)](/img/structure/B14188704.png)



![2-[(4-Methylbenzene-1-sulfonyl)amino]octyl propanoate](/img/structure/B14188732.png)


![4-[(E)-(4-{[10-(4-Aminophenoxy)decyl]oxy}phenyl)diazenyl]benzonitrile](/img/structure/B14188746.png)



![Benzyl 2-methyl-2-[(pyridin-2-yl)oxy]propanoate](/img/structure/B14188789.png)
